N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
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Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C14H16FN3O2S and its molecular weight is 309.36. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Research has demonstrated the potential of thiadiazole derivatives in anticancer applications. For instance, a study on the synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs found that certain derivatives exhibited potent cytotoxic activities against various cancer cell lines, including breast cancer, showcasing the structural importance of the thiadiazole ring in contributing to anticancer activity (Sraa Abu-Melha, 2021). Similarly, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and shown to possess potent antiproliferative activity against human cervical and lung cancer cell lines, further highlighting the anticancer potential of thiadiazole derivatives (Zhilin Wu et al., 2017).
Antimicrobial Applications
Thiadiazole derivatives have also been investigated for their antimicrobial properties. A study on the synthesis and anti-microbial evaluation of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides reported that some derivatives exhibited anti-microbial activity against a variety of Gram-positive, Gram-negative bacteria, and Candida species (Z. Muhi-eldeen et al., 1988).
Enzyme Inhibition
Thiadiazole derivatives have been explored as enzyme inhibitors with potential therapeutic applications. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were designed and evaluated as glutaminase inhibitors. Some analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, demonstrated potent inhibitory activity, offering insights into the development of novel therapeutic agents targeting glutaminase (K. Shukla et al., 2012).
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c1-14(2,3)12-17-18-13(21-12)16-11(19)8-20-10-6-4-9(15)5-7-10/h4-7H,8H2,1-3H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAOKUWNAMHVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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